molecular formula C8H11N3O4S B376697 (4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid

(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid

Cat. No.: B376697
M. Wt: 245.26 g/mol
InChI Key: ZWMFBTMNSSMSGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid” is a chemical compound with the molecular formula C8H11N3O4S and a molecular weight of 245.26 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H11N3O4S/c12-6(13)5-15-8-7(9-16-10-8)11-1-3-14-4-2-11/h1-5H2,(H,12,13) .


Physical and Chemical Properties Analysis

The compound is an off-white solid . It has a predicted density of 1.69±0.1 g/cm3 . The compound is slightly soluble in DMSO and methanol when heated and sonicated . The predicted pKa is 6.20±0.40 .

Scientific Research Applications

Synthesis and Metabolite Formation

(4-Morpholin-4-yl-[1,2,5]thiadiazol-3-yloxy)-acetic acid is a chemical compound involved in the synthesis of specific metabolites and other derivatives. A notable application includes its role in the preparation of two acidic metabolites of timolol, a medication used to treat high blood pressure and prevent migraine headaches. The synthesis utilizes 3-chloro-4-(4-morpholinyl)-1,2,5-thiadiazol as the starting material, highlighting its significance in pharmaceutical research for creating bioactive metabolites (Belanger, 1978).

Antimicrobial and Antibacterial Screening

Further extending its utility, this compound has been incorporated into the synthesis of new molecules with potential antimicrobial and antibacterial properties. For instance, derivatives have been synthesized that exhibit moderate inhibition against Mycobacteria tuberculosis, showcasing the compound's applicability in developing new treatments for bacterial infections. This includes the creation of maleate salt derivatives that underwent comprehensive studies, including in vitro antibacterial inhibition and DNA cleavage potential, alongside molecular docking, ADMET, and molecular dynamics analysis to explore the inhibition mechanism (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Role in Synthesis of Antitubercular and Antifungal Derivatives

The compound's versatility is further illustrated by its role in the synthesis of novel derivatives with significant antitubercular and antifungal activities. This includes the preparation of imidazo[2,1-b][1,3,4]thiadiazole derivatives, which have shown promising results in screening for these properties, pointing to potential applications in addressing tuberculosis and fungal infections (Syed, Ramappa, & Alegaon, 2013).

Contribution to Chemical Synthesis Research

Additionally, the compound is a key player in chemical synthesis research, aiding in the exploration of thiadiazole ring transformations under the action of bases, which is crucial for understanding reaction mechanisms and developing new synthetic methodologies. This research contributes to the broader field of organic chemistry by elucidating pathways for creating novel compounds with potential pharmaceutical applications (Maadadi, Pevzner, & Petrov, 2017).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with this compound are H315, H319, and H335, which indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4S/c12-6(13)5-15-8-7(9-16-10-8)11-1-3-14-4-2-11/h1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMFBTMNSSMSGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NSN=C2OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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